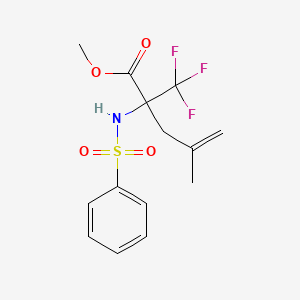
methyl 4-methylidene-N-(phenylsulfonyl)-2-(trifluoromethyl)norvalinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-BENZENESULFONAMIDO-4-METHYL-2-(TRIFLUOROMETHYL)PENT-4-ENOATE is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a benzenesulfonamido group, a trifluoromethyl group, and a pent-4-enoate moiety. These structural features contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-BENZENESULFONAMIDO-4-METHYL-2-(TRIFLUOROMETHYL)PENT-4-ENOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzenesulfonamido Intermediate: This step involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamido intermediate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Formation of the Pent-4-enoate Moiety: This step involves the esterification of the intermediate with a suitable alcohol, such as methanol, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-BENZENESULFONAMIDO-4-METHYL-2-(TRIFLUOROMETHYL)PENT-4-ENOATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonamido group or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
METHYL 2-BENZENESULFONAMIDO-4-METHYL-2-(TRIFLUOROMETHYL)PENT-4-ENOATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of METHYL 2-BENZENESULFONAMIDO-4-METHYL-2-(TRIFLUOROMETHYL)PENT-4-ENOATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide Derivatives: Compounds with similar benzenesulfonamido groups.
Trifluoromethyl Compounds: Compounds containing the trifluoromethyl group.
Pent-4-enoate Esters: Compounds with similar ester moieties.
Uniqueness
METHYL 2-BENZENESULFONAMIDO-4-METHYL-2-(TRIFLUOROMETHYL)PENT-4-ENOATE is unique due to the combination of its structural features, which confer distinct chemical properties and reactivity. The presence of both the benzenesulfonamido and trifluoromethyl groups enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C14H16F3NO4S |
|---|---|
Molecular Weight |
351.34 g/mol |
IUPAC Name |
methyl 2-(benzenesulfonamido)-4-methyl-2-(trifluoromethyl)pent-4-enoate |
InChI |
InChI=1S/C14H16F3NO4S/c1-10(2)9-13(12(19)22-3,14(15,16)17)18-23(20,21)11-7-5-4-6-8-11/h4-8,18H,1,9H2,2-3H3 |
InChI Key |
VMMMUNRZXHCEOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(C(=O)OC)(C(F)(F)F)NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethoxy-3-nitro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B15007195.png)
![N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B15007203.png)
![N-[(4-chlorophenyl)methyl]-4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B15007216.png)
![(1S,10aS,12aS)-1,10a,12a-trimethyl-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1H-cyclopenta[7,8]phenanthro[2,3-c]isoxazol-1-ol](/img/structure/B15007224.png)
![4-[(cyclohexylsulfanyl)methyl]-N-[2-(naphthalen-1-yloxy)ethyl]benzamide](/img/structure/B15007228.png)
![[5-(4-Chloro-phenylamino)-2-oxa-1,3,4,6,7,8a-hexaaza-as-indacen-8-yl]-acetic acid ethyl ester](/img/structure/B15007230.png)
![N-(4-methylphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B15007244.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-phenylacetamide](/img/structure/B15007259.png)
![4-hydroxy-1-phenyl-7-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B15007273.png)
![ethyl 6-bromo-5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B15007274.png)
![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(2-phenylethyl)acetamide]](/img/structure/B15007281.png)
![N-[4-[5-benzyl-13-(methoxymethyl)-11-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-4-yl]phenyl]acetamide](/img/structure/B15007286.png)
![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B15007288.png)
![6,7-Diethoxy-1-[4-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15007292.png)
